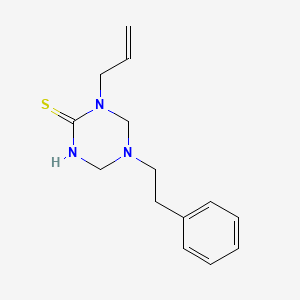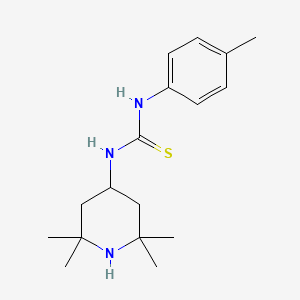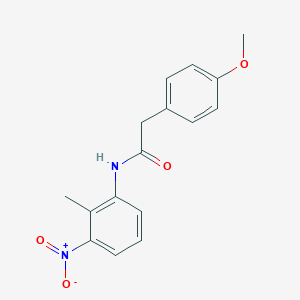
1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as APTT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTT is a heterocyclic compound that has a triazine ring with a thione group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain proteins that promote cell survival.
Biochemical and Physiological Effects:
1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to have a variety of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have antimicrobial properties, which can help prevent the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its versatility. The compound can be used in a variety of assays and experiments, making it a useful tool for researchers in different fields. However, one limitation of using 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research involving 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One area of interest is the use of the compound as a fluorescent probe in biological imaging. Researchers are also interested in studying the compound's potential as a catalyst in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione and its potential applications in treating various diseases.
Méthodes De Synthèse
The synthesis of 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction of 2-phenylethylamine with allyl isothiocyanate in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with formaldehyde to obtain the final product. The yield of the synthesis process varies depending on the reaction conditions, but it can be improved by optimizing the reaction parameters.
Applications De Recherche Scientifique
1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, anticancer, and antioxidant properties. The compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
5-(2-phenylethyl)-1-prop-2-enyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-2-9-17-12-16(11-15-14(17)18)10-8-13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIUVTTXLTKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CN(CNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Allyl-5-phenethyl-[1,3,5]triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5687096.png)
![N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5687097.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5687102.png)
![N-[(6-chloro-3-pyridinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5687112.png)
![2-[5-{1-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]ethyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5687123.png)
![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)